![molecular formula C12H11F3O5S B12574799 Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate CAS No. 595569-74-7](/img/structure/B12574799.png)
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features an ethyl ester group, a phenyl ring substituted with a trifluoromethanesulfonyl group, and a prop-2-enoate moiety. The presence of the trifluoromethanesulfonyl group imparts significant reactivity and stability, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate typically involves the reaction of ethyl 3-phenylprop-2-enoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethanesulfonyl group onto the phenyl ring. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation Reactions: Oxidative conditions can convert the compound into carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with LiAlH4 can produce an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The trifluoromethanesulfonyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biochemical pathways and cellular processes, leading to the observed effects.
Comparación Con Compuestos Similares
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate can be compared with other compounds containing trifluoromethanesulfonyl groups, such as:
Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions.
Trifluoromethanesulfonyl chloride: A reagent used for introducing trifluoromethanesulfonyl groups into organic molecules.
Trifluoromethanesulfonamide: A compound with potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis and research applications.
Propiedades
Número CAS |
595569-74-7 |
|---|---|
Fórmula molecular |
C12H11F3O5S |
Peso molecular |
324.27 g/mol |
Nombre IUPAC |
ethyl 3-[2-(trifluoromethylsulfonyloxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11F3O5S/c1-2-19-11(16)8-7-9-5-3-4-6-10(9)20-21(17,18)12(13,14)15/h3-8H,2H2,1H3 |
Clave InChI |
OVPPGIUKDMZLMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


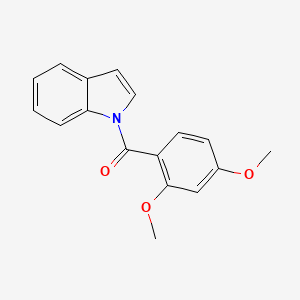
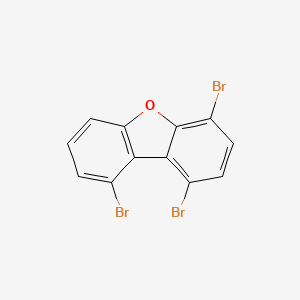
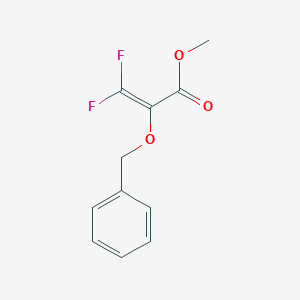
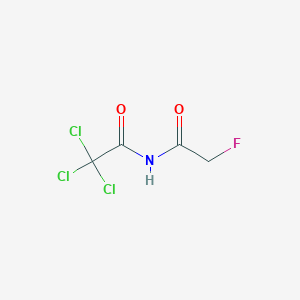



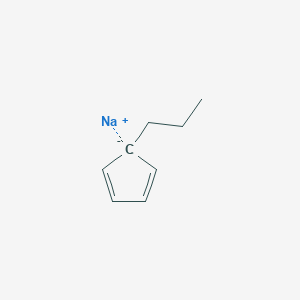
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B12574776.png)

![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)

